molecular formula C14H18ClN3 B3864447 N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B3864447
M. Wt: 263.76 g/mol
InChI Key: QQMOLGQBUAOXHS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 7-chloro-4-methylquinoline with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The precise molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other quinoline derivatives, such as:

    7-chloro-4-methylquinoline: A precursor in the synthesis of the compound.

    N,N-dimethylethylenediamine: Another precursor used in the synthesis.

    Quinoline N-oxides: Oxidation products of quinoline derivatives.

The uniqueness of N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.

Properties

IUPAC Name

N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10-8-14(16-6-7-18(2)3)17-13-9-11(15)4-5-12(10)13/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMOLGQBUAOXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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